molecular formula C42H53NO16 B1202339 2-Hydroxyaclacinomycin A CAS No. 79127-36-9

2-Hydroxyaclacinomycin A

Numéro de catalogue: B1202339
Numéro CAS: 79127-36-9
Poids moléculaire: 827.9 g/mol
Clé InChI: OPLSIDPSRWNQIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxyaclacinomycin A is a natural product found in Streptomyces galilaeus with data available.

Applications De Recherche Scientifique

Antitumor Activity

2-Hydroxyaclacinomycin A has demonstrated potent antitumor effects, particularly against murine leukemia L1210 cells. In experimental studies, it has been shown to inhibit the growth and nucleic acid biosynthesis of these cells effectively. Its mechanism of action involves disrupting RNA synthesis, which is similar to other anthracycline antibiotics such as aclacinomycin and rhodomycin .

Case Study: Efficacy Against L1210 Leukemia

  • Study Design : Mice were inoculated with L1210 leukemia cells and treated with this compound intraperitoneally for ten consecutive days.
  • Results : The treatment led to a marked prolongation of lifespan in treated mice compared to controls (those receiving saline). The compound exhibited a lower toxicity profile than traditional anthracyclines like daunorubicin, making it a promising candidate for further development in cancer therapy .

Biosynthesis and Production

The production of this compound primarily relies on microbial fermentation, which offers a sustainable alternative to chemical synthesis. Researchers have focused on optimizing the biosynthetic pathways and enhancing the yield through genetic modifications of Streptomyces galilaeus strains .

Biosynthetic Pathway Overview

  • Microorganisms Used : Mutants of Streptomyces galilaeus (e.g., MA144-M1 ANR-58) are employed for the production of this compound.
  • Key Enzymes : The biosynthesis involves several enzymes that catalyze the formation of key intermediates leading to the final compound. Understanding these pathways is crucial for improving production efficiency .

Pharmaceutical Composition

This compound can be formulated into pharmaceutical compositions for therapeutic use. Its unique structure allows it to be modified into various derivatives that may enhance its efficacy or reduce side effects. The compound's formulations typically include non-toxic acid addition salts, which improve solubility and stability .

Comparative Analysis with Other Anthracyclines

PropertyThis compoundAclacinomycin ADoxorubicin
Antitumor ActivityHighModerateHigh
CardiotoxicityLowModerateHigh
Effective Dose RangeBroaderNarrowNarrow
Mechanism of ActionRNA synthesis inhibitionDNA intercalationDNA intercalation

Future Directions in Research

Further studies are needed to explore the full potential of this compound in clinical settings. Key areas of research include:

  • Clinical Trials : Evaluating efficacy in human subjects with various cancers.
  • Mechanistic Studies : Understanding the detailed molecular interactions and pathways affected by this compound.
  • Formulation Development : Creating advanced drug delivery systems that enhance bioavailability and reduce adverse effects.

Propriétés

Numéro CAS

79127-36-9

Formule moléculaire

C42H53NO16

Poids moléculaire

827.9 g/mol

Nom IUPAC

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24,27-31,35,39-40,44,46-47,50,52H,8-10,14-16H2,1-7H3

Clé InChI

OPLSIDPSRWNQIH-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

SMILES canonique

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonymes

2-hydroxyaclacinomycin A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyaclacinomycin A
Reactant of Route 2
2-Hydroxyaclacinomycin A
Reactant of Route 3
2-Hydroxyaclacinomycin A
Reactant of Route 4
2-Hydroxyaclacinomycin A
Reactant of Route 5
2-Hydroxyaclacinomycin A
Reactant of Route 6
2-Hydroxyaclacinomycin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.